Carbonic acid;9-ethenyl-12-methyl-10-methylidene-1,4,7,14-tetrazatricyclo[12.2.2.24,7]icosane-6,15,18,19-tetrone
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Overview
Description
Sobuzoxane is a dioxopiperazine derivative known for its potent anticancer properties. It functions primarily as a topoisomerase II inhibitor, which is crucial for DNA replication and transcription. Sobuzoxane is used in the treatment of various cancers, including malignant lymphoma and adult T-cell leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sobuzoxane is synthesized through a series of chemical reactions involving the formation of bisdioxopiperazine analogs. The synthetic route typically involves the hydrolysis of ester bonds to produce hydroxymethyl-ICRF-154, followed by the release of formaldehyde and the formation of the active compound, ICRF-154 .
Industrial Production Methods
In industrial settings, sobuzoxane is produced using large-scale chemical synthesis techniques. The process involves the use of aqueous ammonium formate and methanol as a mobile phase for the separation and purification of the compound . The biological samples are either diluted or precipitated with methanol, followed by acidification for the assay of sobuzoxane .
Chemical Reactions Analysis
Types of Reactions
Sobuzoxane undergoes several types of chemical reactions, including:
Hydrolysis: The hydrolysis of ester bonds to produce hydroxymethyl-ICRF-154.
Oxidation: The generation of reactive oxygen species (ROS) which leads to oxidative stress.
Chelation: The chelation of metal cations, reducing the generation of free radicals.
Common Reagents and Conditions
Aqueous Ammonium Formate: Used as a mobile phase in the separation process.
Methanol: Used for the precipitation and acidification of biological samples.
Major Products Formed
Hydroxymethyl-ICRF-154: Formed through the hydrolysis of ester bonds.
ICRF-154: The active compound formed after the release of formaldehyde.
Scientific Research Applications
Sobuzoxane has a wide range of scientific research applications, including:
Mechanism of Action
Sobuzoxane exerts its effects by inhibiting topoisomerase II, an enzyme essential for DNA replication and transcription. By preventing the religation of DNA double-strand breaks, sobuzoxane leads to the accumulation of double-strand breaks, resulting in apoptosis or programmed cell death in rapidly dividing cancer cells . Additionally, sobuzoxane generates reactive oxygen species, leading to oxidative stress and further cytotoxic effects . It also chelates iron, disrupting cellular processes that rely on iron for proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Dexrazoxane (ICRF-187): A cardioprotective agent with structural similarity to sobuzoxane.
ICRF-154: The active metabolite of sobuzoxane.
ICRF-159 and ICRF-193: Other bisdioxopiperazine derivatives with similar mechanisms of action.
Uniqueness
Sobuzoxane is unique due to its dual role as an anticancer agent and a cardioprotective drug. Unlike other topoisomerase II inhibitors, sobuzoxane does not induce cleavable complex formation between DNA and the enzyme, resulting in fewer toxic side effects . Its ability to chelate metal cations and reduce free radical generation further enhances its cardioprotective properties .
Properties
Molecular Formula |
C22H32N4O10 |
---|---|
Molecular Weight |
512.5 g/mol |
IUPAC Name |
carbonic acid;9-ethenyl-12-methyl-10-methylidene-1,4,7,14-tetrazatricyclo[12.2.2.24,7]icosane-6,15,18,19-tetrone |
InChI |
InChI=1S/C20H28N4O4.2CH2O3/c1-4-16-9-24-19(27)12-22(13-20(24)28)6-5-21-10-17(25)23(18(26)11-21)8-14(2)7-15(16)3;2*2-1(3)4/h4,14,16H,1,3,5-13H2,2H3;2*(H2,2,3,4) |
InChI Key |
BFINLHGLMRXGOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=C)C(CN2C(=O)CN(CCN3CC(=O)N(C1)C(=O)C3)CC2=O)C=C.C(=O)(O)O.C(=O)(O)O |
Origin of Product |
United States |
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